2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide
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Overview
Description
2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a chemical compound with the molecular formula C19H19NO2S and a molecular weight of 325.43. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a furan ring, which is a five-membered ring with one oxygen atom .
Synthesis Analysis
The synthesis of compounds similar to 2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide often involves the cyclization of various substrates . For instance, the synthesis of thiophene derivatives often involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications
Medicinal Chemistry: Anti-inflammatory and Anticancer Properties
The thiophene moiety present in the compound is known for its wide range of therapeutic properties. It has been reported to possess anti-inflammatory and anticancer activities . The incorporation of thiophene into drug molecules can enhance their pharmacological activity, making our compound a potential candidate for the development of new therapeutic agents.
Material Science: Electronic and Optical Applications
Compounds containing furan and thiophene rings are often explored for their electronic and optical properties. They can be used in the synthesis of copolymer films which are candidates for electronic chromic device (ECD) applications due to their stability, fast response time, and good optical contrast .
Antimicrobial Activity
The structural components of the compound, particularly the thiophene ring, have been associated with antimicrobial properties. This makes it a valuable scaffold for the synthesis of new antimicrobial agents, which could be effective against a range of pathogenic microorganisms .
Kinase Inhibition
Kinases are enzymes that play a crucial role in various cellular processes. Thiophene derivatives have been shown to inhibit kinase activity, which is a significant application in the treatment of diseases like cancer where kinase activity is dysregulated .
Antioxidant Activity
Antioxidants are crucial in protecting cells from oxidative stress. The compound’s structure suggests potential antioxidant activity, which could be harnessed in the development of treatments for diseases caused by oxidative damage .
Drug Design and Discovery
The compound’s unique structure, featuring both thiophene and furan rings, makes it an interesting candidate for drug design and discovery. It can serve as a core structure for the synthesis of a combinatorial library to search for lead molecules with therapeutic potential .
Molecular Mechanistic Investigations
The compound can be used in molecular mechanistic studies to understand the cytotoxic effects of similar structures on various cancer cell lines, such as lung carcinoma .
Pharmacophore Development
As a compound with a complex structure that includes multiple heterocyclic rings, it can be used as a pharmacophore model in the development of new drugs. Its diverse biological activities make it an excellent candidate for pharmacophore-based drug discovery .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to exhibit a high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs . They are also competent in the metabolic activation of aflatoxin B1 .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are involved in a wide range of biological activities and pathways .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-17(14-6-4-3-5-7-14)19(21)20-12-16-8-9-18(22-16)15-10-11-23-13-15/h3-11,13,17H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRYIJWDAJIKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide |
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